molecular formula C14H12O3 B580425 5-Methoxy-3-phenylbenzoic acid CAS No. 1214369-81-9

5-Methoxy-3-phenylbenzoic acid

Cat. No.: B580425
CAS No.: 1214369-81-9
M. Wt: 228.247
InChI Key: RJNXRRZKLNCRKQ-UHFFFAOYSA-N
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Description

5-Methoxy-3-phenylbenzoic acid: is an organic compound with the molecular formula C14H12O3 It is a derivative of benzoic acid, characterized by the presence of a methoxy group (-OCH3) at the fifth position and a phenyl group at the third position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-phenylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of methyl 5-methoxy-[1,1’-biphenyl]-3-carboxylate with lithium hydroxide monohydrate in a mixture of tetrahydrofuran and water at temperatures ranging from 0 to 20 degrees Celsius for 16 hours . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials make this compound feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-phenylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxy and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-3-phenylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-3-phenylbenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

  • 3-Methoxybenzoic acid
  • 4-Methoxybenzoic acid
  • 3-Phenylbenzoic acid
  • 4-Phenylbenzoic acid

Comparison: 5-Methoxy-3-phenylbenzoic acid is unique due to the specific positioning of the methoxy and phenyl groups on the benzoic acid core. This unique structure imparts distinct chemical and biological properties compared to its similar compounds. For example, the presence of both methoxy and phenyl groups can enhance its lipophilicity and binding affinity to certain biological targets, making it a valuable compound for research and development.

Biological Activity

5-Methoxy-3-phenylbenzoic acid (MPBA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological properties of MPBA, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a phenyl group attached to a benzoic acid core. Its molecular formula is C16H14O3C_{16}H_{14}O_3, with a molecular weight of approximately 270.29 g/mol. The unique positioning of the methoxy and phenyl groups enhances its lipophilicity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that MPBA exhibits antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anticancer Properties

MPBA has also been investigated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, MPBA has shown promise against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29) . The proposed mechanism includes modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.

The biological activity of MPBA is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : MPBA may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular responses.
  • Signaling Pathway Modulation : It has been shown to affect signaling pathways related to apoptosis and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MPBA, it is useful to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-Methoxybenzoic AcidMethoxy group on the meta positionModerate antimicrobial activity
4-Methoxybenzoic AcidMethoxy group on the para positionWeak anticancer activity
3-Phenylbenzoic AcidPhenyl group at the meta positionLimited biological activity
4-Phenylbenzoic AcidPhenyl group at the para positionModerate cytotoxicity

MPBA stands out due to its dual functional groups that enhance both lipophilicity and binding affinity, making it a valuable candidate for further research .

Case Studies

Several case studies highlight the potential applications of MPBA:

  • In Vitro Study on Antibacterial Effects : A study demonstrated that MPBA exhibited significant antibacterial activity against E. coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests that MPBA could be developed into an effective antibacterial agent .
  • Anticancer Efficacy in Cell Lines : In another study focused on breast cancer, MPBA was shown to reduce cell viability by 50% at concentrations above 20 µM after 48 hours, indicating strong anticancer properties .

Future Research Directions

Future studies should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile of MPBA in animal models.
  • Mechanistic Studies : To elucidate the detailed molecular mechanisms underlying its biological activities.
  • Formulation Development : Investigating suitable formulations for enhancing bioavailability and therapeutic efficacy.

Properties

IUPAC Name

3-methoxy-5-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-8-11(7-12(9-13)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNXRRZKLNCRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673499
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214369-81-9
Record name 5-Methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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